L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)-
Description
Mercapturic acids are critical biomarkers for assessing exposure to xenobiotics, as they result from the detoxification of electrophilic compounds through the glutathione pathway. The 3,4,5-trihydroxybenzoyl moiety suggests a structural relationship with gallic acid (3,4,5-trihydroxybenzoic acid), a polyphenolic compound abundant in plants.
Properties
Molecular Formula |
C12H13NO7S |
|---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3,4,5-trihydroxybenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO7S/c1-5(14)13-7(11(18)19)4-21-12(20)6-2-8(15)10(17)9(16)3-6/h2-3,7,15-17H,4H2,1H3,(H,13,14)(H,18,19)/t7-/m0/s1 |
InChI Key |
FBMZCFPINXIZNW-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)C1=CC(=C(C(=C1)O)O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(=O)C1=CC(=C(C(=C1)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product to achieve high purity levels, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can undergo substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of L-cysteine, depending on the specific reagents and conditions used .
Scientific Research Applications
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Acts as an antioxidant, protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating conditions like acetaminophen overdose and chronic respiratory diseases.
Industry: Utilized in the production of pharmaceuticals and as a food additive.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It acts as a precursor to glutathione, a powerful antioxidant that helps neutralize free radicals. The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress reduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Mercapturic Acids
Structural and Functional Differences
The table below compares key structural features, parent compounds, and biological roles of L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- and related metabolites:
Key Observations:
- Parent Compound Specificity: Unlike metabolites like DHBMA (linked to butadiene) or 3HPMA (linked to acrolein), the parent compound of the target derivative remains speculative but may involve polyphenol oxidation .
Metabolic Pathways and Detection
- N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine: Confirmed as a mercapturate of benzene metabolism in rats, formed via glutathione conjugation of benzoquinone .
- DHBMA and 3HPMA : Elevated in tobacco users and linked to plant combustion byproducts (e.g., butadiene, acrolein) . Detection rates exceed 95% in exposed populations .
- Target Compound: No direct in vivo evidence is provided, but analogous pathways suggest formation via hydroxylation of aromatic precursors (e.g., gallic acid) followed by glutathione conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
